molecular formula C9H10ClNO3 B6159793 methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 2120345-20-0

methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B6159793
CAS No.: 2120345-20-0
M. Wt: 215.63 g/mol
InChI Key: VEPZVXWZFNUUTG-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-2,3-diones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pyrrole ring can interact with aromatic residues in the active site of enzymes or receptors, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-(2-bromoacetyl)-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-(2-iodoacetyl)-1-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. The chloroacetyl group is more reactive than the acetyl group, making it useful in nucleophilic substitution reactions. Compared to bromoacetyl and iodoacetyl derivatives, the chloroacetyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2120345-20-0

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 4-(2-chloroacetyl)-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-11-5-6(8(12)4-10)3-7(11)9(13)14-2/h3,5H,4H2,1-2H3

InChI Key

VEPZVXWZFNUUTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C(=O)CCl

Purity

95

Origin of Product

United States

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